![molecular formula C12H9Cl2NS B14406927 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine CAS No. 83782-32-5](/img/structure/B14406927.png)
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to a 3,4-dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridine-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorines or to modify the sulfanyl group.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified sulfanyl groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}benzene
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}thiophene
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}furan
Uniqueness
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene, thiophene, or furan analogs
Properties
CAS No. |
83782-32-5 |
|---|---|
Molecular Formula |
C12H9Cl2NS |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C12H9Cl2NS/c13-11-5-4-10(7-12(11)14)16-8-9-3-1-2-6-15-9/h1-7H,8H2 |
InChI Key |
BGPXJBQOQLFBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


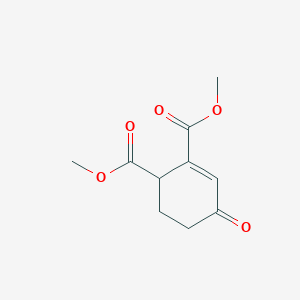
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
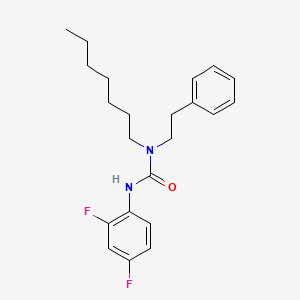
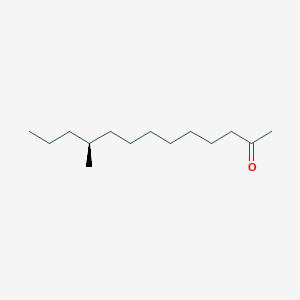
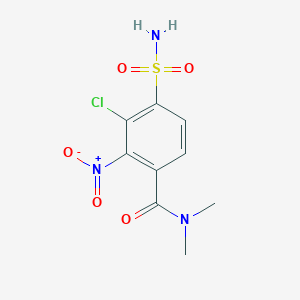
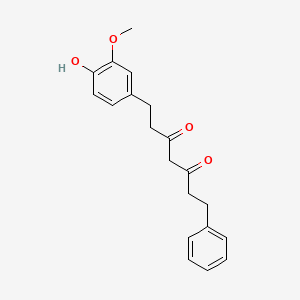
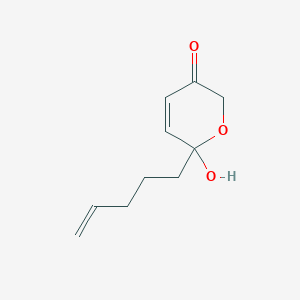
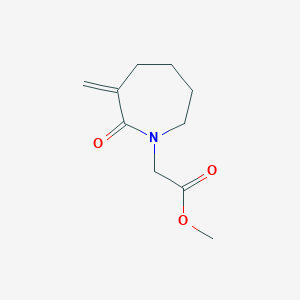
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
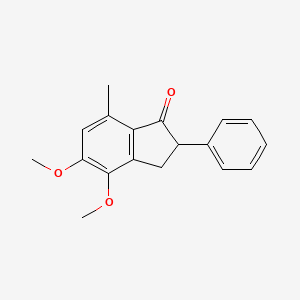
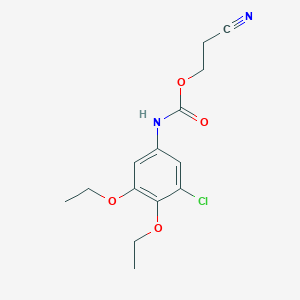
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)
